1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]piperidine
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Overview
Description
1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]piperidine is a complex organic compound characterized by its unique structure and the presence of multiple trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]piperidine involves multiple steps, starting with the preparation of the trifluoromethyl-substituted phenyl groups. These groups are typically synthesized using Grignard reagents derived from the corresponding bromides . The subsequent steps involve the formation of the phosphapentacyclo structure and its functionalization with piperidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction conditions to control temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]piperidine has several scientific research applications:
Biology: Its unique structure makes it a potential candidate for studying molecular interactions and biological pathways.
Medicine: The compound’s properties may be explored for developing new pharmaceuticals or therapeutic agents.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]piperidine exerts its effects involves its ability to activate substrates and stabilize transition states through hydrogen bonding . The trifluoromethyl groups enhance the compound’s electronegativity, allowing it to interact with various molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound is also used as a catalyst in organic transformations and shares the trifluoromethyl-substituted phenyl groups.
3,5-Bis(trifluoromethyl)benzyl modified triazine-based covalent organic frameworks: These compounds are used in lithium-sulfur batteries and share the trifluoromethyl groups.
Uniqueness
1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[138002,1103,8
Properties
Molecular Formula |
C41H34F12NO2P |
---|---|
Molecular Weight |
831.7 g/mol |
IUPAC Name |
1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]piperidine |
InChI |
InChI=1S/C41H34F12NO2P/c42-38(43,44)26-14-24(15-27(20-26)39(45,46)47)32-18-22-8-2-4-10-30(22)34-35-31-11-5-3-9-23(31)19-33(25-16-28(40(48,49)50)21-29(17-25)41(51,52)53)37(35)56-57(55-36(32)34)54-12-6-1-7-13-54/h14-21H,1-13H2 |
InChI Key |
KROXEDJZBIUKKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)P2OC3=C(C=C4CCCCC4=C3C5=C6CCCCC6=CC(=C5O2)C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F)C8=CC(=CC(=C8)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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